5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid -

5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Catalog Number: EVT-3830772
CAS Number:
Molecular Formula: C24H20O6
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide

Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is a key intermediate in the synthesis of various coumarin derivatives, including Schiff's bases, hydrazides, thiosemicarbazides, and oxadiazoles. [] These derivatives are explored for their potential antimicrobial activities. []

Relevance: This compound shares the core coumarin structure with 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid. The presence of a substituent at the 4-position of the coumarin ring, though different from the phenyl group in the target compound, highlights the possibility of modifications at this position. Additionally, the presence of a reactive hydrazide group allows for further derivatization, similar to the furoic acid moiety in the target compound. []

Ethyl((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Compound Description: Ethyl((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is a precursor in the synthesis of thiofibrates bearing 1,3,4-oxadiazole and 1,2,4-triazole moieties. [] These thiofibrates are derived from 7-hydroxy-4-methyl-2H-chromen-2-one. []

Relevance: This compound showcases the feasibility of introducing an oxymethylene bridge at the 7-position of the coumarin ring, a key structural feature also present in 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid. The methyl substituent at the 4-position demonstrates the potential for modifications at this site, although the target compound bears a phenyl group instead. []

3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one

Compound Description: 3-Phenyl-2H,5H-pyrano[3,2-c]chromen-2-one is a core structure identified as a promising lead for further development in the search for antineoplastic agents. [] This core structure, with modifications, demonstrated activity against a panel of 60 human tumor cell lines. []

Relevance: This compound, while lacking the oxymethylene bridge at the 7-position, shares the core coumarin structure with 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid. Importantly, it also possesses a phenyl substituent at the 3-position, analogous to the phenyl group at the 4-position in the target compound. This structural similarity suggests the potential significance of the phenyl substituent for biological activity. []

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one

Compound Description: This series of compounds were designed and synthesized as potential anti-breast cancer agents. [] Several derivatives showed promising cytotoxic activity against estrogen receptor-positive breast cancer cell lines (MCF-7 and ZR-75-1) and in vivo activity in a rat model of mammary carcinoma. []

Relevance: This class of compounds, while more complex, emphasizes the potential of modifying the coumarin core at various positions for generating biologically active molecules. The presence of a phenyl group at the 3-position, similar to the 4-phenyl substitution in 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, points towards the potential importance of this substituent for bioactivity. []

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (Compound 2)

Compound Description: This compound, designated as "Compound 2" in the study, is a potent inhibitor of human D-amino acid oxidase (hDAAO) with a Ki of 7 nM. [] This compound exhibits FAD uncompetitive inhibition and stabilizes a unique open conformation of the hDAAO active site. []

Relevance: This compound directly demonstrates the potential of modifying the 6-position of the coumarin core with a propyl chain. This substitution pattern is directly relevant to the 6-propyl group in 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid. Additionally, the 4-phenyl substitution is identical in both compounds, further highlighting the potential biological relevance of this structural feature. []

2- (4-isobutylphenyl) -N- (4-methyl-2-oxo-2H-chromen-7-yl) propanamide (comp-I)

2-(2-(2,6- dichlorophenylamino) phenyl) –N- (4- methyl-2-oxo-2H-chromen-7-yl) acetamide (comp-II)

2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl) acetamide (comp-III)

Compound Descriptions: These three coumarin derivatives (comp-I, comp-II, and comp-III) were evaluated for their potential to treat CNS disorders. [] All three compounds showed significant activity in various pharmacological models, including anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. []

Relevance: These compounds share the core coumarin structure with 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid. Although they possess a methyl group at the 4-position instead of the phenyl group present in the target compound, they highlight the possibility of substitutions at this position. Furthermore, the presence of various substituents at the 7-position, linked through an amide bond, further emphasizes the feasibility of modifying the coumarin core to explore a range of biological activities. []

Properties

Product Name

5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

IUPAC Name

5-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]furan-2-carboxylic acid

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C24H20O6/c1-2-6-16-11-19-18(15-7-4-3-5-8-15)12-23(25)30-22(19)13-21(16)28-14-17-9-10-20(29-17)24(26)27/h3-5,7-13H,2,6,14H2,1H3,(H,26,27)

InChI Key

FOCDGTNTBIORFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)O)OC(=O)C=C2C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.